4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-N-(2-ethylphenyl)-1-piperidinecarboxamide
Overview
Description
4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-N-(2-ethylphenyl)-1-piperidinecarboxamide is a useful research compound. Its molecular formula is C21H29N5O and its molecular weight is 367.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.23721057 g/mol and the complexity rating of the compound is 487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Reactivity
Research on compounds with similar structures, such as triazoles and piperidine derivatives, often focuses on their synthesis and chemical reactivity. For example, the Mannich reaction has been utilized for synthesizing N,S-containing heterocycles, highlighting the chemical versatility of piperidine-related compounds in forming complex structures with potential biological activity (Dotsenko et al., 2012). These synthetic pathways are crucial for developing new pharmaceuticals and exploring the chemical space of heterocyclic compounds.
Antimicrobial and Biological Activities
Several studies have investigated the antimicrobial activities of triazole and piperidine derivatives. The antimicrobial activity of new 1,2,4-triazole derivatives was evaluated, indicating the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2010). These findings underscore the importance of heterocyclic compounds in addressing resistance to existing antimicrobial drugs and the ongoing search for new therapeutic options.
Drug Metabolism and Pharmacokinetics
The study of drug metabolism and pharmacokinetics is essential for understanding how compounds are processed in the body, which directly influences their therapeutic efficacy and safety. Research on compounds such as casopitant has provided valuable insights into the metabolic interactions involving cytochrome P450 3A4, highlighting the complexity of drug-drug interactions and the importance of metabolic studies in drug development (Motta et al., 2011).
Neuropharmacology and Receptor Studies
Compounds with structural similarities to "4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-N-(2-ethylphenyl)-1-piperidinecarboxamide" have also been explored for their neuropharmacological properties, particularly in the context of serotonin receptors. The study of WAY-100635 and its effects on serotonin-containing neurons illustrates the potential of such compounds in developing new treatments for neuropsychiatric disorders by targeting specific receptor subtypes (Craven et al., 1994).
Properties
IUPAC Name |
4-(4-cyclopentyltriazol-1-yl)-N-(2-ethylphenyl)piperidine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O/c1-2-16-7-5-6-10-19(16)22-21(27)25-13-11-18(12-14-25)26-15-20(23-24-26)17-8-3-4-9-17/h5-7,10,15,17-18H,2-4,8-9,11-14H2,1H3,(H,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNSQGOZJRSPBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)N2CCC(CC2)N3C=C(N=N3)C4CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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